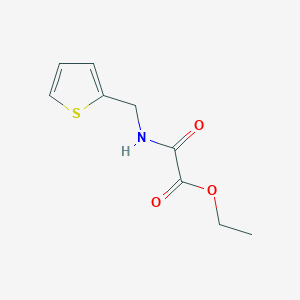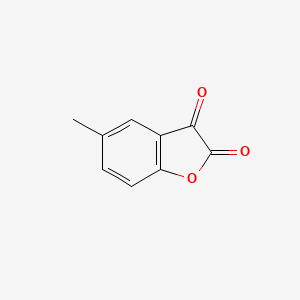
Ethyl 2-oxo-2-(thiophen-2-ylmethylamino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-oxo-2-(thiophen-2-ylmethylamino)acetate is a useful research compound. Its molecular formula is C9H11NO3S and its molecular weight is 213.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Microwave Assisted Synthesis and Pharmacological Activities
- A study conducted by Attimarad, Khedr, and Aldhubiab (2017) explored the synthesis of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates and their pharmacological properties. These compounds exhibited significant anti-inflammatory and analgesic activities, comparable to indomethacin and aspirin. Additionally, they showed antioxidant activity similar to ascorbic acid, making them potentially useful in various therapeutic applications (Attimarad, Khedr, & Aldhubiab, 2017).
Effects on Learning and Memory in Mice
- Jiang Jing-ai (2006) synthesized derivatives of ethyl 2-oxo-2-(thiophen-2-ylmethylamino)acetate and tested their effects on learning and memory in mice. This research suggests potential cognitive benefits of these compounds, highlighting their relevance in neurological studies (Jiang Jing-ai, 2006).
Catalytic Asymmetric Hydrogenation in Synthesis of Cognitive Enhancers
- Li et al. (2011) demonstrated the use of catalytic asymmetric hydrogenation of ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate in the formal synthesis of the cognitive enhancer T-588. This highlights its application in the synthesis of complex therapeutic molecules (Li et al., 2011).
Synthesis of Local Anesthetic and Antiarrhythmic Agents
- A research by Al-Obaid et al. (1998) on ethyl 2-substituted amino-cyclopenteno[b]thiophen-3-carboxylates revealed their potential as local anesthetic and antiarrhythmic agents. These findings contribute to the development of new pharmacological agents (Al-Obaid et al., 1998).
Potent Dual Inhibitor for VEGFR-2 and EGFR Tyrosine Kinases
- Riadi et al. (2021) synthesized a new derivative of this compound, which showed potent inhibitory activity against VEGFR-2 and EGFR tyrosine kinases. This suggests its potential as an effective anti-cancer agent (Riadi et al., 2021).
Synthesis and Antimicrobial Evaluation of Thiophene Derivatives
- Sable, Ganguly, and Chaudhari (2014) developed a one-pot synthesis method for tetra-substituted thiophene derivatives using this compound. These compounds were evaluated for antimicrobial activity, indicating their potential in combating microbial infections (Sable, Ganguly, & Chaudhari, 2014).
Synthesis of Pyran, Pyridine, and Pyridazine Derivatives
- Mohareb, Sherif, Gaber, Ghabrial, and Aziz (2004) used ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates for the synthesis of pyran, pyridine, and pyridazine derivatives. This highlights its utility in the creation of a wide range of heterocyclic compounds (Mohareb et al., 2004).
Synthesis of New Compounds from Marine Fungus
- Wu et al. (2010) isolated new compounds from the marine fungus Penicillium sp., using this compound. This research contributes to the discovery of novel bioactive compounds from marine sources (Wu et al., 2010).
Safety and Hazards
Ethyl 2-oxo-2-(thiophen-2-yl)acetate is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . This indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements P261, P305+P351+P338 suggest avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Eigenschaften
IUPAC Name |
ethyl 2-oxo-2-(thiophen-2-ylmethylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-2-13-9(12)8(11)10-6-7-4-3-5-14-7/h3-5H,2,6H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERQHWRTSHHBIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2494328.png)




![N,6-dimethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2494334.png)

![(2-{[2-(4-Fluorophenyl)-1H-indol-3-yl]thio}ethyl)amine](/img/structure/B2494337.png)
![3-(2-Ethoxyphenoxy)-7-[(4-fluorophenyl)methoxy]chromen-4-one](/img/structure/B2494339.png)


![Methyl 2-{[2-(methoxyimino)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]sulfanyl}benzenecarboxylate](/img/structure/B2494345.png)
